molecular formula C23H22ClN3O4 B4018969 N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide

N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide

Cat. No. B4018969
M. Wt: 439.9 g/mol
InChI Key: HILDICTWZVGPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxamide derivatives, including those with chlorophenyl and nitro-quinolinyl groups, involves multi-step chemical reactions characterized by nucleophilic substitution, reduction, and condensation processes. These compounds are typically characterized using spectroscopy techniques such as NMR and HRMS, and their molecular structures are often confirmed by X-ray crystallography. The precise synthesis route can vary based on the specific substituents and the desired product characteristics (Özer et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves determining the crystal structure of the compound. X-ray diffraction studies provide detailed information on the geometry, bond lengths, angles, and conformation of the molecule. For example, cyclohexanecarboxamide derivatives can crystallize in various space groups, revealing complex intermolecular interactions and hydrogen bonding patterns that influence the compound's stability and reactivity (Guo et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups attached to the cyclohexanecarboxamide core. Nitrosoamino, nitro, and chloro substituents, for example, can undergo various chemical reactions, including reduction, cycloaddition, and electrophilic substitution. These reactions can significantly alter the compound's chemical properties, leading to the formation of new derivatives with distinct chemical behaviors (Johnston et al., 1984).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are directly related to the compound's molecular structure and intermolecular interactions. Crystallographic studies can reveal the presence of solvent molecules in the crystal lattice and provide insight into the compound's solvation behavior and stability (Chumakov et al., 2006).

properties

IUPAC Name

N-[(2-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c24-18-11-5-4-9-15(18)20(26-23(29)14-7-2-1-3-8-14)17-13-19(27(30)31)16-10-6-12-25-21(16)22(17)28/h4-6,9-14,20,28H,1-3,7-8H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDICTWZVGPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide
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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide
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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide
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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide
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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide
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N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide

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